molecular formula C12H16N2O3 B2877442 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid CAS No. 392236-08-7

6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid

Cat. No.: B2877442
CAS No.: 392236-08-7
M. Wt: 236.271
InChI Key: GQJVEHZNRJBBPA-UHFFFAOYSA-N
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Description

6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid (CAS 392236-08-7) is a high-purity chemical compound supplied for research purposes. This molecule, with a molecular formula of C12H16N2O3 and a molecular weight of 236.267 g/mol, features a 6-methylpyridin-2-yl group linked via an amide bond to a hexanoic acid chain . Its structural motif is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of compounds targeting the N-methyl-D-aspartate receptor (NMDAR) . Derivatives based on the 6-methylpyridin-2-one scaffold have been designed and synthesized as novel and potent positive allosteric modulators (PAMs) specific to the GluN2A subunit of the NMDAR . These modulators are investigated for their potential to enhance synaptic plasticity, specifically long-term potentiation (LTP), and are being explored as potential therapeutic candidates for the treatment of cognitive impairment . The compound is also a valuable building block in organic synthesis. It can be utilized in solid-phase peptide synthesis (SPPS) methodologies, serving as a carboxylic acid component that can be coupled to growing peptide chains using standard coupling reagents . Furthermore, its structure, which incorporates an amide linkage and a terminal carboxylic acid, mimics features found in protease inhibitors, such as those based on ε-aminocaproic acid (EACA), which are studied for their role as plasmin inhibitors and antifibrinolytic agents . Key Specifications: • CAS Number: 392236-08-7 • Molecular Formula: C12H16N2O3 • Molecular Weight: 236.267 g/mol • MDL Number: MFCD01116364 • SMILES: Cc1cccc(n1)NC(=O)CCCCC(=O)O This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

6-[(6-methylpyridin-2-yl)amino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-5-4-6-10(13-9)14-11(15)7-2-3-8-12(16)17/h4-6H,2-3,7-8H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVEHZNRJBBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Oxidation of 6-Aminohexanoic Acid

A foundational step in synthesizing 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid involves the production of 6-oxohexanoic acid. An enzymatic method developed by Phialemonium sp. AIU 274 employs ω-amino group-oxidizing enzyme (ω-AOX) to convert 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield under optimized conditions (30°C, pH 7.0, 30 hours). This reaction is facilitated by catalase to mitigate oxidative byproducts, ensuring high purity.

Subsequent Amination with 6-Methylpyridin-2-amine

The resulting 6-oxohexanoic acid is then subjected to amination with 6-methylpyridin-2-amine. While direct literature on this specific coupling is limited, analogous reactions utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane. The oxo group’s electrophilicity facilitates nucleophilic attack by the amine, forming the desired C–N bond. Purification via recrystallization or chromatography yields the final compound.

Multi-Step Organic Synthesis with Protecting Groups

Protection of Carboxylic Acid and Amino Groups

Adapting methodologies from the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, the hexanoic acid backbone is protected using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu). This step ensures selectivity during subsequent reactions. For instance, L-2-aminoadipic acid is reacted with Fmoc-OSu in a water-acetone mixture, achieving a 96% yield of the protected intermediate.

Cyclization and Deprotection

Paraformaldehyde, under acidic catalysis (p-toluenesulfonic acid), induces cyclization to form a six-membered lactam intermediate. Subsequent deprotection using lithium hydroxide in ethanol-water mixtures cleaves the Fmoc group while hydrolyzing esters to carboxylic acids, yielding 6-oxohexanoic acid derivatives. Final amination with 6-methylpyridin-2-amine completes the synthesis.

Acid Chloride and Ester-Based Methods

Synthesis of Methyl 6-Oxohexanoate

Methyl 6-oxohexanoate, a key precursor, is synthesized via ozonolysis of cyclohexene followed by reductive workup. Adipic acid’s half-ester is converted to its acid chloride using thionyl chloride, which is then treated with methanol to form the methyl ester. Oxidation of the terminal hydroxyl group (e.g., Jones oxidation) introduces the oxo functionality.

Amination and Hydrolysis

The methyl ester undergoes nucleophilic substitution with 6-methylpyridin-2-amine in the presence of a base like triethylamine. Subsequent hydrolysis of the ester group using aqueous lithium hydroxide yields the target carboxylic acid. This method benefits from high functional group tolerance and scalability.

Comparative Analysis of Synthesis Methods

Method Key Advantages Limitations Yield
Enzymatic Oxidation High selectivity, mild conditions Requires specialized enzymes Up to 100%
Multi-Step Organic Scalable, avoids chromatography Lengthy protection/deprotection steps ~93%
Acid Chloride Rapid ester formation, versatile Hazardous reagents (e.g., thionyl chloride) Not reported

Mechanistic Insights and Reaction Optimization

Role of Catalysts in Enzymatic Reactions

The ω-AOX enzyme’s specificity for ω-amino groups ensures regioselective oxidation without over-oxidation to carboxylic acids. Catalase supplementation prevents peroxide accumulation, enhancing reaction longevity.

Solvent Effects in Multi-Step Synthesis

Toluene and ethyl acetate are critical for facilitating cyclization and intermediate solubility. Polar aprotic solvents like acetone improve Fmoc protection kinetics by stabilizing charged intermediates.

Kinetic Control in Ester Hydrolysis

Lithium hydroxide’s strong nucleophilicity ensures complete ester hydrolysis while preserving acid-sensitive functional groups. Adjusting pH to 6–7 post-hydrolysis minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid involves its interaction with specific molecular targets. When coordinated with metal ions, the compound can enhance the antibacterial activity by disrupting bacterial cell walls or interfering with essential enzymatic processes . The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Analogues

6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic Acid
  • Structure : Differs in the position of the methyl group on the pyridine ring (4-methyl vs. 6-methyl).
  • Properties : The positional isomerism may influence electronic effects and hydrogen bonding, affecting solubility and target binding.
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors or receptor agonists .
6-{3-(1H-Imidazol-4-yl)propylaminomethyleneamino}-6-oxohexanoic Acid
  • Structure : Incorporates an imidazole-propylguanidine moiety instead of pyridine.
  • Biological Activity : Acts as a histamine H2 receptor agonist, demonstrating the impact of heterocyclic substituents on receptor specificity .
6-((6-Methoxypyridin-3-yl)-6-oxohexanoic Acid
  • Structure : Methoxy group at the 6-position of pyridine.
  • Synthesis : Prepared via Friedel-Crafts acylation or nucleophilic substitution.
  • Applications : Intermediate in synthesizing fluorescent probes or enzyme inhibitors .

Aromatic Phenyl-Substituted Analogues

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid
  • Structure : Aromatic dimethoxyphenyl group replaces pyridine.
  • Synthesis : Synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride (60% yield) .
  • Applications : Precursor for psychedelic compound synthesis (e.g., 2C-H derivatives) .
6-(2,4-Dihydroxyl-5-methylphenyl)-6-oxohexanoic Acid
  • Structure: Phenolic substituents enhance hydrogen-bonding capacity.
  • Biological Activity : Exhibits cytotoxicity against P388 and HL-60 cell lines (IC50: 44.5–81.2 µM) .

Heterocyclic and Complex Substituents

6-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-6-oxohexanoic Acid
  • Structure: Contains isoindolinone and dioxopiperidine moieties.
  • Properties : High melting point (154–156°C) and moderate yield (67.8%) .
  • Applications : Proteolysis-targeting chimera (PROTAC) for degrading LRG1 in renal fibrosis .
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic Acid Ethyl Ester
  • Structure: Imidazolinone ring linked via ester.
  • Synthesis : Key intermediate in biotin synthesis via regioselective chlorination .

Ester and Functionalized Derivatives

Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate
  • Structure : Methyl ester of 2.2.1.
  • Synthesis : Esterification of the parent acid (94% yield) .
  • Applications: Reduced to hexanoate derivatives for further functionalization.
(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic Acid
  • Structure: Chiral center with benzyloxy and Boc-protected amino groups.
  • Applications: Peptide synthesis intermediate, particularly for introducing branched amino acids .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Type Melting Point/Yield/Purity Reference
6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid C₁₂H₁₆N₂O₃ 236.27 Pyridine (6-methyl) N/A
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid C₁₂H₁₆N₂O₃ 236.27 Pyridine (4-methyl) N/A
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid C₁₄H₁₈O₅ 266.29 Aromatic dimethoxy 60% yield (synthesis)
6-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-6-oxohexanoic acid C₂₂H₂₄N₄O₆ 440.45 Isoindolinone-dioxopiperidine 154–156°C, 67.8% yield

Key Findings and Implications

  • Substituent Position Matters : The position of methyl groups on pyridine (4- vs. 6-) influences electronic properties and binding interactions, impacting drug design .
  • Phenolic Analogues Show Cytotoxicity: Aromatic substituents with hydroxyl groups exhibit notable anticancer activity, suggesting utility in oncology .
  • Ester Derivatives Aid Synthesis : Functionalized esters serve as versatile intermediates for further reduction or conjugation .

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